molecular formula C12H18N2O4S B11806461 5-(Boc-amino)-2-isopropylthiazole-4-carboxylic acid

5-(Boc-amino)-2-isopropylthiazole-4-carboxylic acid

Cat. No.: B11806461
M. Wt: 286.35 g/mol
InChI Key: FLTSQWDJGYEBBY-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid involves the protection of the amino group by the Boc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a thiazole ring.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H18N2O4S/c1-6(2)8-13-7(10(15)16)9(19-8)14-11(17)18-12(3,4)5/h6H,1-5H3,(H,14,17)(H,15,16)

InChI Key

FLTSQWDJGYEBBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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